molecular formula C25H20N2O6S B15026505 methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15026505
M. Wt: 476.5 g/mol
InChI Key: WAIXNCDXZTZEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a polycyclic heterocyclic compound featuring:

  • A chromeno[2,3-c]pyrrole core with fused aromatic and lactam rings.
  • A 3-methoxyphenyl substituent at position 1 of the pyrrole ring.
  • A methyl-substituted thiazole ring at position 2, esterified with a methyl carboxylate group.
  • Electron-withdrawing 3,9-diketone moieties on the chromeno-pyrrole system.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-12-8-9-17-16(10-12)20(28)18-19(14-6-5-7-15(11-14)31-3)27(23(29)21(18)33-17)25-26-13(2)22(34-25)24(30)32-4/h5-11,19H,1-4H3

InChI Key

WAIXNCDXZTZEDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC(=CC=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole and methoxyphenyl groups. Common reagents used in these reactions include various organometallic catalysts, protecting groups, and solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-methoxyphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The target compound shares key structural motifs with several classes of heterocycles (Table 1):

Compound Class Core Structure Key Substituents Evidence ID
Chromeno-pyrrole derivatives Benzo[f]chromeno[4,3-b]pyrrole 4-Methoxyphenyl, methyl carboxylate
Pyrrolo-thiazolo-pyrimidines Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, phenyl groups
Pyrazole-carboxamides Pyrazole-quinoline hybrids Chloroquinoline, methoxyphenyl
Imidazo-pyridines Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups

Key Observations :

  • Chromeno-pyrrole Systems: The benzo[f]chromeno[4,3-b]pyrrole in adopts an envelope conformation for the pyrrolidine ring and a half-chair tetrahydropyran, similar to the fused-ring geometry expected in the target compound.
  • Pyrrolo-thiazolo-pyrimidines : Compounds in feature sulfur-containing thiazolo rings but lack the thiazole-5-carboxylate moiety. The 4-methoxyphenyl group in these analogues aligns with the target’s 3-methoxyphenyl substituent, suggesting shared π-π stacking interactions in crystal packing .
  • Pyrazole-carboxamides: While structurally distinct, compounds like methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate share ester functionalities and methoxyaryl groups, which may influence solubility and bioavailability.

Physicochemical Properties

Crystallography :

  • The chromeno-pyrrole in crystallizes in a monoclinic system ($P2_1/n$) with C–H⋯π interactions stabilizing the lattice. The target compound’s 3-methoxyphenyl group may promote similar packing via C–H⋯O bonds .

Spectroscopic Data :

  • NMR : Thiazole protons in resonate at δ 6.8–7.5 ppm, while pyrrole protons in appear at δ 3.5–4.2 ppm. The target’s 1H NMR would likely show similar splitting patterns.
  • HRMS : High-resolution mass spectra for imidazo-pyridines (e.g., $m/z$ 560.2 [M+1]$^+$) provide a benchmark for validating the target’s molecular weight.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.